N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride
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Overview
Description
N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2. It is a derivative of cyclohexane, where two amino groups are substituted at the 1 and 3 positions, each with a methyl group. This compound is often used in various scientific research areas due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride typically involves the reaction of cyclohexane-1,3-diamine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro compounds.
Reduction: Formation of the corresponding amine.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride is used in various scientific research applications, including:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent in drug discovery.
Industry: In the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N1,N1-dimethylcyclohexane-1,3-diamine dihydrochloride
- N1,N3-dimethylcyclohexane-1,2-diamine dihydrochloride
- N1,N3-dimethylcyclohexane-1,4-diamine dihydrochloride
Uniqueness
N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where precise molecular interactions are required.
Properties
CAS No. |
2077-91-0 |
---|---|
Molecular Formula |
C8H20Cl2N2 |
Molecular Weight |
215.16 g/mol |
IUPAC Name |
1-N,3-N-dimethylcyclohexane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-9-7-4-3-5-8(6-7)10-2;;/h7-10H,3-6H2,1-2H3;2*1H |
InChI Key |
MOSYYFXUTWLBIU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCC(C1)NC.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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